2,2,3,3-Tetrachlorobutane

Description

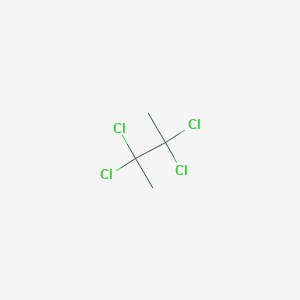

Structure

3D Structure

Properties

CAS No. |

14499-87-7 |

|---|---|

Molecular Formula |

C4H6Cl4 |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

2,2,3,3-tetrachlorobutane |

InChI |

InChI=1S/C4H6Cl4/c1-3(5,6)4(2,7)8/h1-2H3 |

InChI Key |

WSPZFVOCHITLIY-UHFFFAOYSA-N |

SMILES |

CC(C(C)(Cl)Cl)(Cl)Cl |

Canonical SMILES |

CC(C(C)(Cl)Cl)(Cl)Cl |

Other CAS No. |

14499-87-7 |

Synonyms |

2,2,3,3-Tetrachlorobutane |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Molecular Structure and Bonding of 2,2,3,3-Tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,2,3,3-tetrachlorobutane. The document delves into the conformational isomers of the molecule, arising from rotation around the central C2-C3 bond. Utilizing data from variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, this guide quantifies the energetic differences between the stable conformers and the barrier to their interconversion. Detailed experimental protocols for the cited NMR analysis are provided. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the core concepts.

Molecular Structure and Isomerism

This compound, with the chemical formula C₄H₆Cl₄, is a halogenated alkane. The molecule consists of a four-carbon butane (B89635) backbone with four chlorine atoms substituting the hydrogen atoms at the C2 and C3 positions. An initial structural analysis reveals that this compound does not possess any chiral centers, and therefore, does not exhibit stereoisomerism.

However, the molecule does display conformational isomerism due to the rotation around the central C2-C3 single bond. This rotation gives rise to different spatial arrangements of the atoms, known as conformers or rotamers. The two primary conformers of interest are the anti and gauche forms.

Conformational Analysis via Variable Temperature NMR Spectroscopy

The dynamic equilibrium between the conformers of this compound has been investigated using variable temperature proton NMR spectroscopy. At room temperature (25°C), the 60-MHz proton NMR spectrum exhibits a sharp singlet. This observation indicates that the interconversion between the different conformers is rapid on the NMR timescale. At this temperature, the spectrometer detects an average signal for the protons of the two methyl groups.

Upon cooling to -45°C, the rate of rotation around the C2-C3 bond slows significantly. As a result, the NMR spectrum resolves into two distinct singlets of unequal intensity, separated by approximately 10 Hz.[1][2] These two singlets correspond to the two non-equivalent methyl groups in the two populated conformational isomers that are now "frozen" on the NMR timescale. The difference in the intensity of the two signals signifies that one conformer is more stable and thus more populated than the other at this temperature.

Quantitative Conformational Energetics

While the precise quantitative data from a primary research publication remains to be located, the principles of variable temperature NMR allow for the determination of key thermodynamic and kinetic parameters. The following table outlines the type of data that can be extracted from such an experiment.

| Parameter | Description | Typical Value/Method of Determination |

| Coalescence Temperature (Tc) | The temperature at which the two separate signals for the conformers merge into a single broad peak. | Determined by observing the temperature at which the two singlets merge. |

| Chemical Shift Difference (Δν) | The difference in the resonance frequencies of the methyl protons in the two conformers at low temperature. | Measured from the low-temperature NMR spectrum. |

| Rate Constant at Coalescence (kc) | The rate of interconversion between the conformers at the coalescence temperature. | Calculated using the equation: kc = πΔν / √2 |

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for the rotation around the C2-C3 bond. | Calculated using the Eyring equation: ΔG‡ = 2.303RTc[10.319 - log(kc/Tc)] |

| Equilibrium Constant (K) | The ratio of the populations of the two conformers at low temperature. | Determined from the ratio of the integrated intensities of the two NMR signals. |

| Difference in Gibbs Free Energy (ΔG°) | The difference in stability between the two conformers. | Calculated using the equation: ΔG° = -RTlnK |

Experimental Protocols

A detailed experimental protocol for the variable temperature NMR analysis of this compound would typically involve the following steps:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at the desired low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing.

-

NMR Spectrometer Setup: A high-resolution NMR spectrometer equipped with a variable temperature probe is used. The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

Room Temperature Spectrum: A proton NMR spectrum is acquired at ambient temperature (e.g., 25°C) to observe the time-averaged signal.

-

Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. Proton NMR spectra are recorded at several temperatures below the coalescence point to observe the resolved signals of the individual conformers. The system is allowed to equilibrate at each temperature before acquiring the spectrum.

-

Coalescence Temperature Determination: The temperature is carefully increased from the low-temperature range, and spectra are recorded at small temperature increments to accurately determine the coalescence temperature (Tc), the point at which the two distinct signals merge into a single broad peak.

-

Data Analysis: The chemical shifts (δ) and the integrated areas of the signals for each conformer are measured at various low temperatures. The chemical shift difference (Δν) at a temperature well below coalescence is determined. The rate constant at coalescence (kc) and the Gibbs free energy of activation (ΔG‡) are then calculated. The equilibrium constant (K) and the difference in Gibbs free energy (ΔG°) between the conformers are calculated from the integrated signal intensities at a specific low temperature.

Molecular Bonding

The bonding in this compound consists of single covalent bonds. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon atom. The key bonds to consider are:

-

C-C bonds: The butane backbone is formed by strong carbon-carbon single bonds. The central C2-C3 bond is of particular interest as rotation around this bond dictates the conformational landscape of the molecule.

-

C-H bonds: The methyl groups contain standard carbon-hydrogen single bonds.

-

C-Cl bonds: The carbon-chlorine bonds are polar covalent bonds due to the higher electronegativity of chlorine compared to carbon. This polarity contributes to the overall dipole moment of the molecule, which will differ between the anti and gauche conformers.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Conclusion

The molecular structure and bonding of this compound are characterized by the presence of conformational isomers, primarily the anti and gauche forms, which are in a dynamic equilibrium. Variable temperature NMR spectroscopy is a powerful technique for elucidating the energetic landscape of this interconversion. The data obtained from such studies provide valuable insights into the rotational barrier and the relative stabilities of the conformers, which are crucial for understanding the molecule's physical properties and reactivity. Further research to locate the primary publication of the variable temperature NMR data would allow for a complete quantitative analysis.

References

physical and chemical properties of 2,2,3,3-Tetrachlorobutane

An In-depth Technical Guide to 2,2,3,3-Tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄H₆Cl₄) is a chlorinated hydrocarbon notable as a key intermediate in organic synthesis.[1] Its primary utility lies in its role as a precursor for 2,3-dichloro-1,3-butadiene, a monomer that is readily polymerizable.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and relevant safety information. The information is intended to serve as a technical resource for professionals in research and development.

Physical and Chemical Properties

This compound is a compound whose physical characteristics are influenced by its four chlorine atoms, which impart a degree of polarity and affect its intermolecular forces.[1] It has low solubility in water but is more soluble in organic solvents like hexane (B92381) and acetone.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₄ | [2][3] |

| Molecular Weight | 195.90 g/mol | [1][2] |

| CAS Number | 14499-87-7 | [1][2] |

| Density | 1.397 g/cm³ | [2] |

| Boiling Point | 166.7 °C at 760 mmHg | [2] |

| Flash Point | 50.4 °C | [2] |

| Vapor Pressure | 2.32 mmHg at 25°C | [2] |

| LogP | 3.374 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 195.919411 Da | [2][4] |

| Complexity | 74 | [2][3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of butane (B89635) derivatives.

Photochemical Chlorination of 2,2,3-Trichlorobutane (B78562)

An established industrial method involves the liquid-phase chlorination of 2,2,3-trichlorobutane using chlorine gas under ultraviolet (UV) irradiation.[1]

Experimental Protocol:

-

Initiation: The process begins with the homolytic cleavage of chlorine molecules (Cl₂) into two chlorine radicals (Cl•) under UV light.[1]

-

Propagation: These highly reactive chlorine radicals abstract a hydrogen atom from the C-3 position of 2,2,3-trichlorobutane. This forms a trichlorobutyl radical, which then reacts with another Cl₂ molecule to yield this compound and a new chlorine radical.[1]

-

Reaction Conditions: The reaction is exothermic, and cooling is required to maintain an optimal temperature between 30°C and 50°C.[1]

-

Product Isolation: As the reaction progresses, this compound precipitates as white crystals. These can be separated from the unreacted liquid 2,2,3-trichlorobutane by filtration or centrifugation. The unreacted starting material can be recycled, allowing for total yields of up to 84%.[1]

References

Technical Guide: 2,2,3,3-Tetrachlorobutane (CAS No. 14499-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 14499-87-7, 2,2,3,3-tetrachlorobutane. The document is structured to serve as a detailed resource for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates available data on the compound's chemical and physical properties, outlines key synthetic methodologies with experimental details, and addresses the current landscape of its biological and toxicological profile. Notably, there is a significant lack of specific experimental data regarding the biological activity, signaling pathways, and toxicological endpoints for this compound in publicly accessible literature and databases. This guide highlights these data gaps to inform future research directions.

Chemical Identification and Properties

This compound is a chlorinated hydrocarbon.[1] Its core structure consists of a butane (B89635) backbone with four chlorine atoms attached to the second and third carbon atoms.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14499-87-7 |

| Molecular Formula | C4H6Cl4 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C4H6Cl4/c1-3(5,6)4(2,7)8/h1-2H3 |

| InChIKey | WSPZFVOCHITLIY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C)(Cl)Cl)(Cl)Cl |

| PubChem CID | 26716 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 195.902 g/mol | [2][3] |

| Density | 1.397 g/cm³ | [2] |

| Boiling Point | 166.7 °C at 760 mmHg | [2] |

| Flash Point | 50.4 °C | [2] |

| Vapor Pressure | 2.32 mmHg at 25°C | [2] |

| Water Solubility | Low | [1] |

| LogP | 3.374 | [2] |

| Refractive Index | 1.481 | [2] |

Synthesis and Manufacturing

This compound is a synthetic compound primarily used as an intermediate in organic synthesis.[1] The main synthetic routes involve the chlorination of butane derivatives.

Photochemical Chlorination of 2,2,3-Trichlorobutane (B78562)

A prevalent industrial method for synthesizing this compound involves the liquid-phase photochemical chlorination of 2,2,3-trichlorobutane.[1] This process is a free-radical chain reaction initiated by ultraviolet (UV) light.

Experimental Protocol:

-

Initiation: The reaction is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV radiation.[1]

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the C-3 position of 2,2,3-trichlorobutane, forming hydrogen chloride (HCl) and a trichlorobutyl radical.

-

The trichlorobutyl radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction.[1]

-

-

Reaction Conditions: The reaction is typically carried out by bubbling chlorine gas through liquid 2,2,3-trichlorobutane under UV irradiation.[1] The process is exothermic, and cooling is necessary to maintain an optimal temperature range of 30°C to 50°C.[1]

-

Product Isolation: As the reaction progresses, this compound precipitates as white crystals.[1] These crystals can be separated from the unreacted liquid starting material by filtration or centrifugation.[1] The unreacted 2,2,3-trichlorobutane can be recycled, allowing for high overall yields of up to 84%.[1]

-

Purification: The crude solid product can be further purified by recrystallization from a suitable solvent.[1]

Two-Stage Addition Reaction from But-2-yne

Another synthetic route starts from but-2-yne and involves a two-stage chlorination process.[1]

Experimental Protocol:

-

First Stage: Chlorine is added across the triple bond of but-2-yne to form 2,3-dichloro-2-butene (B73511).

-

Second Stage: A subsequent addition of chlorine across the remaining double bond of 2,3-dichloro-2-butene yields this compound.[1]

Applications

The primary application of this compound is as a chemical intermediate for the synthesis of 2,3-dichlorobutadiene, a monomer used in the production of specialty polymers.[1]

Biological Activity and Signaling Pathways

A thorough review of scientific literature and chemical databases reveals a significant lack of information on the biological activity and associated signaling pathways of this compound. No studies detailing its mechanism of action, interaction with biological targets, or its effects on cellular signaling cascades have been identified. This represents a critical knowledge gap for a comprehensive risk assessment of the compound.

Toxicology and Safety Information

Specific toxicological data for this compound (CAS 14499-87-7) is largely unavailable in public databases.[4] Regulatory bodies such as the Australian Industrial Chemicals Introduction Scheme (AICIS) have noted that the chemical is not commercially active in Australia and has not been prioritized for in-depth evaluation.

General Toxicity of Chlorinated Hydrocarbons (as a class):

While no specific data exists for this compound, chlorinated hydrocarbons as a class are known to exhibit a range of toxic effects. It is crucial to note that the following information is general and may not be representative of the specific toxicological profile of this compound.

-

Absorption: Chlorinated hydrocarbons are generally well-absorbed through the gastrointestinal tract, skin, and via inhalation.

-

Distribution: They are typically lipid-soluble and can accumulate in fatty tissues with repeated exposure.

-

Metabolism and Excretion: Elimination can be slow, with compounds released from body stores over extended periods. Metabolism can sometimes lead to the generation of toxic byproducts.

-

Target Organs: The nervous system is a primary target, with potential for neurotoxic effects. Liver and kidney damage have also been observed with some compounds in this class.

Table 3: Safety and Hazard Summary (General)

| Hazard Type | Information |

| GHS Labeling | No data available for this compound. |

| Acute Toxicity | No specific data available. |

| Chronic Toxicity | No specific data available. |

| Carcinogenicity | No specific data available. |

| Mutagenicity | No specific data available. |

| Reproductive Toxicity | No specific data available. |

Handling Precautions:

Given the lack of safety data and its classification as a chlorinated hydrocarbon, prudent laboratory practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or fume hood.

Environmental Fate

There is a lack of specific experimental data on the environmental fate of this compound, including its persistence, degradation, bioaccumulation potential, and mobility in soil and water. General principles for chlorinated hydrocarbons suggest that they can be persistent in the environment.

Conclusion and Future Directions

This compound is a well-defined chemical intermediate with established synthetic routes. However, this technical guide highlights a significant deficit in the publicly available data regarding its biological activity, toxicological profile, and environmental fate. For a complete understanding of the potential risks and applications of this compound, further research is imperative. Key areas for future investigation include:

-

In vitro and in vivo toxicological studies to determine acute and chronic toxicity, mutagenicity, and carcinogenicity.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

Environmental fate studies to assess its persistence, degradation pathways, and potential for bioaccumulation.

-

Screening for biological activity to identify any potential therapeutic or adverse effects on biological systems.

This guide serves as a foundational document, summarizing the current state of knowledge and underscoring the need for comprehensive experimental evaluation of this compound.

References

A Technical Guide to the Theoretical Modeling of 2,2,3,3-Tetrachlorobutane Conformations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the conformational analysis of 2,2,3,3-tetrachlorobutane. Due to the high degree of steric hindrance and electrostatic interactions imparted by the vicinal tetrachlorination on the central C2-C3 bond, understanding the rotational energy landscape of this molecule is crucial for predicting its physical properties, reactivity, and potential interactions in a biological context. This document outlines a proposed computational workflow, discusses the expected conformational isomers, and presents illustrative data based on established principles of conformational analysis of halogenated alkanes. The methodologies and visualizations provided herein are intended to serve as a foundational resource for researchers engaging in the computational study of sterically crowded and electronically complex small molecules.

Introduction: Conformational Landscape of this compound

The conformational flexibility of a molecule is a critical determinant of its chemical and physical behavior. For alkanes, rotation around carbon-carbon single bonds gives rise to various spatial arrangements known as conformations. In the case of butane (B89635), the relative orientations of the two methyl groups define the primary conformations: anti, where the methyl groups are 180° apart, and gauche, where they are 60° apart. The transition states between these stable conformations are the higher-energy eclipsed forms.

The introduction of four bulky and electronegative chlorine atoms at the C2 and C3 positions of the butane backbone, as in this compound, drastically alters this conformational landscape. The primary factors influencing the stability of its conformers are:

-

Steric Hindrance: The large van der Waals radius of chlorine atoms leads to significant repulsive interactions, particularly in eclipsed conformations.

-

Torsional Strain: Repulsion between bonding electron pairs on adjacent carbon atoms destabilizes eclipsed conformations.

-

Electrostatic Interactions: The electronegative chlorine atoms create strong dipole moments. The repulsion between these dipoles will significantly influence the relative energies of the conformers.

The central C2-C3 bond is of primary interest for conformational analysis. Rotation around this bond will define the relative positioning of the two -C(CH₃)Cl₂ groups. The principal staggered conformations are the anti and gauche forms, analogous to butane.

Proposed Computational Methodology

In the absence of specific experimental data for this compound, a robust computational approach is necessary to model its conformational preferences. The following protocol outlines a widely accepted quantum chemical methodology for such analyses, based on practices for similarly halogenated and sterically hindered molecules.

Computational Workflow

The recommended workflow for the theoretical modeling of this compound conformations is a multi-step process involving initial conformational search, geometry optimization, and high-level single-point energy calculations.

Detailed Protocol

-

Initial Structure Generation and Conformational Search:

-

An initial 3D structure of this compound is built using molecular modeling software.

-

A relaxed potential energy surface (PES) scan is performed by systematically rotating the C1-C2-C3-C4 dihedral angle (or a related dihedral defining the C2-C3 rotation) in small increments (e.g., 10-15 degrees). At each step, the energy is minimized while keeping the dihedral angle constrained. This initial scan is typically done with a computationally less expensive method, such as a smaller basis set.

-

-

Geometry Optimization:

-

The stationary points (energy minima and maxima) identified from the PES scan are used as starting points for full geometry optimizations without any constraints.

-

A common and reliable level of theory for this step is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d).

-

-

Frequency Calculations and Energy Refinement:

-

Vibrational frequency calculations are performed on the optimized structures to characterize them as true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and other thermal corrections to the electronic energy.

-

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory. A meta-hybrid GGA functional like M06-2X, which is known to perform well for non-covalent interactions, combined with a larger, augmented basis set like aug-cc-pVTZ, is recommended. Solvent effects can be included at this stage using a continuum solvation model like the Polarizable Continuum Model (PCM) if the behavior in solution is of interest.

-

Expected Conformations and Illustrative Data

Based on the principles of conformational analysis of substituted butanes, we can predict the key conformations for this compound. The primary rotational isomers will be the staggered anti and gauche conformations, and the eclipsed transition states.

The following tables summarize the expected quantitative data for the key conformations. Note: These values are illustrative and based on analogies with other halogenated alkanes. Actual calculated values will be highly dependent on the level of theory employed.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Expected Relative Energy (kcal/mol) | Notes |

| Anti | ~180° | 0.0 (Reference) | Expected to be the most stable due to minimized steric and electrostatic repulsion. |

| Gauche | ~60°, ~300° | 1.5 - 3.0 | Less stable than anti due to steric and dipolar repulsion between the -C(CH₃)Cl₂ groups. |

| Eclipsed 1 | ~120°, ~240° | 4.0 - 6.0 | Transition state between anti and gauche. Significant steric and torsional strain. |

| Eclipsed 2 | 0° | > 8.0 | Highest energy transition state. Severe steric and dipolar repulsion between the two -C(CH₃)Cl₂ groups. |

Table 2: Key Geometric Parameters (Illustrative)

| Parameter | Anti Conformation | Gauche Conformation |

| C2-C3 Bond Length (Å) | ~1.56 | ~1.57 |

| C1-C2-C3 Angle (°) | ~112 | ~113 |

| C-Cl Bond Length (Å) | ~1.78 | ~1.78 |

Conclusion

The theoretical modeling of this compound conformations presents a challenging yet important case study in computational chemistry. The high degree of substitution necessitates the use of accurate quantum chemical methods to properly account for the complex interplay of steric and electronic effects. The proposed workflow, utilizing DFT for geometry optimizations and frequency calculations followed by higher-level single-point energy calculations, provides a robust framework for elucidating the conformational preferences and rotational barriers of this molecule. The insights gained from such studies are invaluable for understanding the fundamental properties of highly halogenated alkanes and can inform their application in various scientific and industrial contexts, including as intermediates in organic synthesis and as model systems in drug design. Future experimental work, such as variable-temperature NMR spectroscopy, would be highly beneficial to validate and refine these theoretical models.

Spectroscopic Data for 2,2,3,3-Tetrachlorobutane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,3-tetrachlorobutane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key spectroscopic data, details experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Parameter | Value/Description |

| Solvent | CDCl₃ (typical) |

| Temperature | 25 °C |

| Chemical Shift (δ) | A single sharp singlet is observed.[1][2] |

| Integration | Corresponds to all 6 equivalent protons. |

| Multiplicity | Singlet (s) |

| Coupling Constants (J) | Not applicable. |

| Temperature | -50 °C |

| Chemical Shift (δ) | Two singlets of unequal intensity are observed.[1] |

| Interpretation | At 25 °C, rapid rotation around the central C-C bond averages the chemical environments of the two methyl groups, resulting in a single signal. At -50 °C, this rotation is restricted, leading to the observation of distinct signals for the anti and gauche conformers.[1][2] |

Table 2: ¹³C NMR Spectral Data for this compound

| Parameter | Value/Description |

| Solvent | CDCl₃ (typical) |

| Chemical Shift (δ) | Two distinct signals are expected. |

| Signal 1 (C1, C4) | Estimated in the range of 25-45 ppm (methyl carbons). |

| Signal 2 (C2, C3) | Estimated in the range of 80-100 ppm (quaternary carbons bonded to two chlorine atoms). |

| Interpretation | The symmetrical nature of the molecule results in two chemically equivalent methyl carbons (C1 and C4) and two chemically equivalent quaternary carbons (C2 and C3). |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950-2850 | C-H (alkane) stretch | Medium to Strong |

| 1470-1450 | C-H bend (alkane) | Medium |

| 850-550 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Comments |

| 194, 196, 198, 200 | [C₄H₆Cl₄]⁺˙ (Molecular Ion) | The isotopic pattern for four chlorine atoms will be a key diagnostic feature. The relative intensities will follow the natural abundance of ³⁵Cl and ³⁷Cl. |

| 159, 161, 163 | [C₄H₆Cl₃]⁺ | Loss of a chlorine radical. The isotopic pattern for three chlorine atoms will be observed. |

| 124, 126 | [C₄H₆Cl₂]⁺˙ | Loss of two chlorine radicals. The isotopic pattern for two chlorine atoms will be observed. |

| 97, 99 | [C₂H₃Cl₂]⁺ | Cleavage of the central C-C bond. The isotopic pattern for two chlorine atoms will be observed. |

| 62, 64 | [C₂H₃Cl]⁺˙ | Further fragmentation with loss of a chlorine radical. The isotopic pattern for one chlorine atom will be observed. |

| 41 | [C₃H₅]⁺ | A common fragment in the mass spectra of aliphatic compounds. |

| 27 | [C₂H₃]⁺ | A common fragment in the mass spectra of aliphatic compounds. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For signal-to-noise improvement, 8-16 scans are typically acquired.

-

For low-temperature experiments, the sample is cooled to the desired temperature (e.g., -50 °C) using a variable temperature unit, and the spectrum is acquired after thermal equilibration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, a solution of the compound in a volatile solvent (e.g., dichloromethane) can be deposited on a single salt plate, and the spectrum is recorded after the solvent has evaporated.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates (or the empty sample compartment) is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (typically at a concentration of 10-100 µg/mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap mass analyzer) is used.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C. A small volume of the sample solution (e.g., 1 µL) is injected.

-

Column: A nonpolar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm i.d. column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, the oven temperature could be held at 50 °C for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scans a mass-to-charge (m/z) range of, for example, 40-300 amu.

-

Transfer Line Temperature: Maintained at a temperature (e.g., 280 °C) to prevent condensation of the analyte.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Genesis of a Chlorinated Butane: An In-Depth Technical Guide to the Discovery and Synthesis of 2,2,3,3-Tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,2,3,3-tetrachlorobutane synthesis. It delves into the key synthetic methodologies, presenting detailed experimental protocols for the core reactions. Quantitative data from various synthesis routes are summarized and compared in structured tables, offering a clear perspective on the efficiency and conditions of each method. Furthermore, this guide visualizes the logical progression of synthetic pathways and experimental workflows using Graphviz (DOT language), providing an accessible and in-depth resource for researchers and professionals in the field of organic chemistry and drug development.

Introduction

This compound, a halogenated hydrocarbon with the chemical formula C₄H₆Cl₄, has been a subject of interest in organic synthesis primarily as a precursor and intermediate. Its discovery and the development of its synthesis are rooted in the broader history of chlorinated hydrocarbons, which saw significant advancements in the 19th century. Early pioneers in organic chemistry, such as the British chemist Edward Frankland, who first synthesized butane (B89635) in 1849, laid the groundwork for the exploration of such compounds. While the exact first synthesis of this compound is not definitively documented in readily available historical records, its development is intrinsically linked to the advancement of chlorination techniques applied to butane and its derivatives.

This guide will explore the primary and most significant methods for the synthesis of this compound, providing detailed experimental protocols, quantitative data for comparison, and logical diagrams to illustrate the synthetic pathways.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct pathways. The most prominent and historically significant methods include:

-

Photochemical Chlorination of 2,2,3-Trichlorobutane (B78562): An industrially relevant method involving the substitution of a hydrogen atom with chlorine under UV irradiation.

-

Additive Chlorination of But-2-yne: A direct approach where chlorine is added across the triple bond of but-2-yne.

-

Reductive Coupling of 1,1,1-Trichloroethane (B11378): A method involving the catalytic hydrogenation of 1,1,1-trichloroethane in an alkaline medium.

The following sections will provide a detailed examination of each of these core methodologies.

Data Presentation: A Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on various factors, including desired yield, available starting materials, and reaction conditions. The following tables summarize the key quantitative data for the primary synthesis methods.

| Parameter | Photochemical Chlorination of 2,2,3-Trichlorobutane | Additive Chlorination of But-2-yne | Reductive Coupling of 1,1,1-Trichloroethane |

| Starting Material | 2,2,3-Trichlorobutane | But-2-yne | 1,1,1-Trichloroethane |

| Reagents | Chlorine (Cl₂) | Chlorine (Cl₂) | Hydrogen (H₂), Catalyst (e.g., Palladium), Base (e.g., aqueous ammonia) |

| Typical Yield | Up to 84%[1] | Moderate to High | ~50% (based on reacted 1,1,1-trichloroethane) |

| Reaction Temperature | 30-50 °C[2] | Varies (often room temperature or below) | Ambient Temperature |

| Pressure | Atmospheric | Atmospheric | Atmospheric |

| Catalyst | None (UV light initiated) | Often uncatalyzed or with Lewis acids | Palladium on a support (e.g., carbon) |

| Reaction Time | Several hours (e.g., 3 hours)[2] | Varies | 5-20 hours |

| Key Side Products | Higher chlorinated butanes | 2,3-Dichloro-2-butene (B73511) (intermediate), other chlorinated isomers | 1,1-Dichloroethane, ethane, cis-2-butene, 2-butyne[3] |

Table 1: Comparative summary of key synthesis routes for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Photochemical Chlorination of 2,2,3-Trichlorobutane

This method is a well-established industrial process for the synthesis of this compound.[1]

Materials:

-

2,2,3-Trichlorobutane

-

Chlorine gas

-

Reaction vessel equipped with a gas inlet, stirrer, thermometer, reflux condenser, and a UV lamp (e.g., mercury vapor lamp)

-

Cooling bath (e.g., ice-water)

-

Filtration apparatus (e.g., Büchner funnel)

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with a known quantity of liquid 2,2,3-trichlorobutane.

-

Initiate stirring and begin cooling the vessel to maintain the desired reaction temperature (typically between 30-50 °C).[2]

-

Turn on the UV lamp to initiate the photochemical reaction.

-

Introduce chlorine gas into the liquid 2,2,3-trichlorobutane through the gas inlet at a controlled rate. The introduction of chlorine will cause the solution to turn yellow.

-

The reaction is initiated by the UV light, which is indicated by the evolution of hydrogen chloride gas and a temperature increase. The solution will decolorize as the reaction proceeds.[2]

-

Continue the introduction of chlorine gas for a predetermined time (e.g., 3 hours) or until the desired conversion is achieved. As the reaction progresses, this compound will precipitate as white crystals.[2]

-

Upon completion, stop the chlorine flow and turn off the UV lamp.

-

Cool the reaction mixture and collect the precipitated this compound crystals by filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., the unreacted 2,2,3-trichlorobutane from the filtrate) to remove impurities.

-

The filtrate, containing unreacted 2,2,3-trichlorobutane, can be subjected to distillation to recover the starting material and isolate any dissolved product. The unreacted starting material can be recycled, leading to high overall yields.[1]

Additive Chlorination of But-2-yne

This method involves the direct addition of chlorine to but-2-yne. The reaction proceeds in a stepwise manner, first forming 2,3-dichloro-2-butene, which is then further chlorinated to this compound.[4]

Materials:

-

But-2-yne

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

-

Reaction vessel with a gas inlet, stirrer, and cooling capabilities

Procedure:

-

Dissolve but-2-yne in an inert solvent in the reaction vessel.

-

Cool the solution to the desired reaction temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.

-

Slowly bubble chlorine gas through the stirred solution.

-

The reaction progress can be monitored by observing the disappearance of the but-2-yne starting material (e.g., by GC analysis).

-

Initially, 2,3-dichloro-2-butene will be formed. Continued chlorination will lead to the desired this compound.[4]

-

Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain pure this compound crystals.

Reductive Coupling of 1,1,1-Trichloroethane

This method utilizes the catalytic hydrogenation of 1,1,1-trichloroethane in an alkaline medium to produce this compound.

Materials:

-

1,1,1-Trichloroethane

-

Hydrogen gas

-

Palladium-on-carbon catalyst (Pd/C)

-

Aqueous ammonia (B1221849) or other suitable base

-

Reaction vessel suitable for hydrogenation (e.g., a Parr hydrogenator)

-

Solvent (e.g., water)

Procedure:

-

In a reaction vessel, prepare a mixture of 1,1,1-trichloroethane, water, and the palladium-on-carbon catalyst.

-

Add aqueous ammonia to make the solution alkaline.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the mixture vigorously at ambient temperature for a period of 5 to 20 hours.

-

After the reaction period, vent the hydrogen gas and open the vessel.

-

Filter the reaction mixture to remove the catalyst.

-

The organic layer is separated from the aqueous layer.

-

The organic layer is dried (e.g., over anhydrous sodium sulfate).

-

Any unreacted starting material can be removed by evaporation.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent like methanol.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key synthetic pathways and their logical relationships.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,2,3,3-Tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2,2,3,3-tetrachlorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from known degradation pathways of structurally similar chlorinated aliphatic hydrocarbons.

Chemical and Physical Properties

This compound (C₄H₆Cl₄) is a chlorinated hydrocarbon with a molecular weight of 195.90 g/mol .[1][2] Its structure is characterized by a butane (B89635) backbone with four chlorine atoms attached to the second and third carbon atoms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₄ | [1][2] |

| Molecular Weight | 195.90 g/mol | [1][2] |

| CAS Number | 14499-87-7 | [1][2] |

| Boiling Point | 166.7 °C at 760 mmHg | [2] |

| Density | 1.397 g/cm³ | [2] |

| Vapor Pressure | 2.32 mmHg at 25°C | [2] |

| Flash Point | 50.4 °C | [2] |

| LogP | 3.374 | [2] |

| Water Solubility | Low (inferred from hydrophobic structure) |

Stability of this compound

Chlorinated alkanes are generally characterized by high chemical and thermal stability.[3] The stability of this compound is attributed to the strong carbon-chlorine bonds. However, it is susceptible to degradation under specific environmental and chemical conditions.

Table 2: Estimated Stability of this compound under Various Conditions

| Condition | Stability | Estimated Half-life | Notes |

| Hydrolysis | Stable at neutral pH and ambient temperature. | Long (months to years) | The rate of hydrolysis is dependent on the C-Cl bond strength.[4] |

| Aqueous Photolysis | Susceptible to degradation by UV light. | Hours to days | The presence of photosensitizers like dissolved organic matter can accelerate degradation.[5][6] |

| Thermal Decomposition | Decomposes at elevated temperatures. | Temperature-dependent | The decomposition temperature for many hazardous organic compounds is above 200°C.[7][8] |

| Aerobic Biodegradation | Recalcitrant, but may be co-metabolized. | Slow (weeks to months) | Requires the presence of specific microbial consortia and primary substrates. |

| Anaerobic Biodegradation | Susceptible to reductive dechlorination. | Slower than aerobic (months to years) | Can be a significant pathway in anoxic environments. |

Degradation Pathways

This compound can undergo degradation through several pathways, including chemical, thermal, photochemical, and biological processes.

Chemical Degradation

3.1.1. Dehydrochlorination with Alcoholic Potassium Hydroxide (B78521)

In the presence of a strong base in an alcoholic solvent, such as potassium hydroxide in ethanol, this compound is expected to undergo dehydrochlorination. This elimination reaction involves the removal of hydrogen chloride (HCl) to form unsaturated compounds. Due to the structure of this compound, a double elimination is possible, leading to the formation of but-2-yne.

References

- 1. 2,2,3,3,-Tetrachlorobutane | C4H6Cl4 | CID 26716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Isolation of Pseudomonas aromaticivorans sp. nov from a hydrocarbon-contaminated groundwater capable of degrading benzene-, toluene-, m- and p-xylene under microaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]

Thermal Decomposition Characteristics of 2,2,3,3-Tetrachlorobutane: A Technical Guide

Introduction

2,2,3,3-Tetrachlorobutane is a halogenated hydrocarbon of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting environmental fate, and optimizing industrial processes where it might be subjected to elevated temperatures. The thermal decomposition of chlorinated alkanes typically proceeds via dehydrochlorination, a process involving the elimination of hydrogen chloride (HCl) to form unsaturated compounds. In the case of polychlorinated butanes, this process can be complex, leading to a variety of products.

This technical guide provides a comprehensive overview of the expected thermal decomposition characteristics of this compound. It outlines the probable decomposition pathways, summarizes anticipated quantitative data in a structured format, details a generalized experimental protocol for studying its pyrolysis, and includes visualizations of the proposed mechanisms and experimental workflow.

Proposed Thermal Decomposition Pathways

The primary thermal decomposition mechanism for aliphatic chlorinated hydrocarbons is dehydrochlorination, which involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form an alkene and hydrogen chloride. For this compound, two successive dehydrochlorination steps are plausible.

Step 1: First Dehydrochlorination

The initial step is expected to be the elimination of one molecule of HCl to form a dichlorobutene (B78561) isomer. Given the structure of this compound, the most likely product of the first dehydrochlorination is 2,3-dichloro-2-butene (B73511).

Step 2: Second Dehydrochlorination

The resulting 2,3-dichloro-2-butene can then undergo a second dehydrochlorination. This step would eliminate another molecule of HCl to yield a dichlorobutadiene. The likely product from this step is 2,3-dichlorobuta-1,3-diene.

In addition to dehydrochlorination, at higher temperatures, C-C bond cleavage may occur, leading to the formation of smaller chlorinated and non-chlorinated hydrocarbons through free-radical mechanisms.

Below is a diagram illustrating the proposed primary decomposition pathway.

Caption: Proposed primary thermal decomposition pathway of this compound.

Anticipated Quantitative Data

Due to the absence of specific experimental studies on this compound, the following table presents hypothetical yet plausible quantitative data based on studies of similar compounds like 2-chlorobutane (B165301).[1][2][3][4] The decomposition of 2-chlorobutane to 2-butene (B3427860) and HCl has been observed to start at temperatures as low as 180°C, particularly in the presence of alkali materials.[1][2][3][4] It is anticipated that the increased chlorination in this compound would influence its decomposition temperature and product distribution.

| Parameter | Anticipated Value/Range | Conditions | Notes |

| Decomposition Onset Temperature | 200 - 350 °C | Inert Atmosphere (e.g., N2, Ar) | The presence of multiple chlorine atoms may affect C-H and C-Cl bond strengths, influencing the onset temperature. |

| Major Gaseous Products | Hydrogen Chloride (HCl) | Pyrolysis Conditions | HCl is the expected primary gaseous by-product of dehydrochlorination. |

| Major Organic Products | 2,3-Dichloro-2-butene, 2,3-Dichlorobuta-1,3-diene | Lower to Moderate Temperatures | These are the expected products from successive dehydrochlorination reactions. |

| Minor Organic Products | Smaller chlorinated and non-chlorinated hydrocarbons | Higher Temperatures (>400 °C) | Products resulting from C-C bond scission and subsequent radical reactions. |

| Effect of Catalysts | Lower decomposition temperature | Presence of alkali (e.g., Na2CO3, CaCO3) or metal oxides | Catalysts can significantly promote dehydrochlorination at lower temperatures.[1][2][3][4] |

Experimental Protocols

A detailed experimental protocol to investigate the thermal decomposition of this compound would typically involve a pyrolysis reactor setup coupled with analytical instrumentation for product identification and quantification.

Objective: To determine the decomposition temperature, identify the major and minor products, and elucidate the decomposition pathways of this compound.

Apparatus:

-

Pyrolysis Reactor: A fixed-bed or tubular flow reactor made of an inert material such as quartz.

-

Temperature Control: A programmable furnace capable of maintaining a stable temperature profile.

-

Gas Delivery System: Mass flow controllers to regulate the flow of an inert carrier gas (e.g., nitrogen, argon).

-

Sample Introduction System: A system to introduce a controlled amount of this compound into the reactor (e.g., a syringe pump for liquid samples or a vaporizer).

-

Product Trapping System: A series of cold traps (e.g., using liquid nitrogen) to collect condensable products.

-

Analytical Instruments:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for the separation and identification of volatile organic compounds.

-

Fourier-Transform Infrared Spectrometer (FTIR) for the analysis of gaseous products, particularly HCl.

-

X-ray Diffraction (XRD) if solid catalysts or sorbents are used to analyze their transformation.

-

Procedure:

-

System Preparation: The pyrolysis reactor is placed inside the furnace and purged with an inert gas to remove any air and moisture.

-

Temperature Setting: The furnace is heated to the desired decomposition temperature and allowed to stabilize.

-

Sample Introduction: A known flow rate of this compound, diluted in the inert carrier gas, is introduced into the pre-heated reactor.

-

Pyrolysis: The compound undergoes thermal decomposition as it passes through the hot zone of the reactor.

-

Product Collection and Analysis:

-

The effluent gas stream from the reactor is passed through the cold traps to condense the liquid products.

-

A portion of the non-condensable gas is directed to the FTIR for real-time analysis of HCl and other gaseous products.

-

The collected liquid products are analyzed by GC-MS to identify and quantify the various organic compounds formed.

-

-

Data Collection: Experiments are repeated at various temperatures to study the effect of temperature on product distribution.

Caption: A typical experimental workflow for studying the pyrolysis of this compound.

Conclusion

While direct experimental data for the thermal decomposition of this compound is scarce, a theoretical framework based on the behavior of analogous chlorinated alkanes provides valuable insights. The primary decomposition pathway is anticipated to be a two-step dehydrochlorination process, yielding 2,3-dichloro-2-butene and subsequently 2,3-dichlorobuta-1,3-diene, with the concurrent evolution of hydrogen chloride. At higher temperatures, C-C bond scission and the formation of a more complex product mixture are expected. The provided experimental protocol offers a robust methodology for future studies to validate these hypotheses and to generate specific quantitative data on the thermal decomposition characteristics of this compound. Such data will be invaluable for researchers and professionals working with this compound in various scientific and industrial applications.

References

Solubility Profile of 2,2,3,3-Tetrachlorobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3-tetrachlorobutane in various organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the fundamental principle of "like dissolves like."[1][2][3][4][5] Furthermore, it details a standardized experimental protocol for the quantitative determination of solubility, which can be adapted for this compound. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are handling or considering the use of this compound.

Introduction

This compound (C₄H₆Cl₄) is a halogenated hydrocarbon with a molecular weight of 195.90 g/mol .[6][7] It serves as a significant intermediate in organic synthesis.[8] A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes. This guide summarizes the expected qualitative solubility of this compound and provides a general methodology for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆Cl₄ |

| Molecular Weight | 195.90 g/mol [6][7] |

| Boiling Point | 166.7 °C at 760 mmHg[6] |

| Density | 1.397 g/cm³[6] |

| LogP | 3.374[6] |

| Hydrogen Bond Donor Count | 0[6] |

| Hydrogen Bond Acceptor Count | 0[6] |

Solubility Data

No specific quantitative solubility data for this compound in organic solvents was found in a comprehensive search of scientific literature and chemical databases. However, based on its chemical structure and the "like dissolves like" principle, a qualitative solubility profile can be predicted.[1][2][3][4][5] As a chlorinated hydrocarbon, it is expected to have low solubility in water due to its hydrophobic nature and be more soluble in organic solvents.[8]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | "Like dissolves like": Both are non-polar hydrocarbons. |

| Toluene | Non-polar (aromatic) | High | Similar non-polar characteristics. |

| Diethyl Ether | Weakly polar | Moderate to High | Can dissolve many non-polar and some polar compounds. |

| Acetone | Polar aprotic | Moderate | Generally a good solvent for many organic compounds.[8] |

| Ethanol | Polar protic | Low to Moderate | The polarity of the hydroxyl group may limit the solubility of the non-polar solute. |

| Methanol | Polar protic | Low | Higher polarity than ethanol, likely resulting in lower solubility. |

| Water | Polar protic | Very Low | "Like dissolves like": The non-polar solute is immiscible with the highly polar solvent.[8] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[9][10][11]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to achieve saturation.[12]

-

-

Sample Separation:

-

After equilibration, allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the mixture.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and a general experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. lookchem.com [lookchem.com]

- 7. 2,2,3,3,-Tetrachlorobutane | C4H6Cl4 | CID 26716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|C4H6Cl4|CAS 14499-87-7 [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. oecd.org [oecd.org]

Methodological & Application

Application Note and Protocol: Synthesis of 2,2,3,3-Tetrachlorobutane from 2,2,3-Trichlorobutane via Free-Radical Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2,3,3-tetrachlorobutane, a polychlorinated alkane, through the free-radical chlorination of 2,2,3-trichlorobutane (B78562). The described method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This approach offers a controlled and effective means of synthesizing the target compound, which can serve as a building block in the development of novel chemical entities. This application note includes a comprehensive experimental protocol, tabulated data for expected outcomes, and a visual representation of the experimental workflow.

Introduction

Polychlorinated alkanes are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. The synthesis of vicinal tetrachloroalkanes, such as this compound, presents a unique synthetic challenge due to the potential for multiple side reactions and the need for regioselective chlorination. Free-radical halogenation is a fundamental transformation for the functionalization of alkanes.[1] While direct chlorination with chlorine gas can be difficult to control, the use of sulfuryl chloride in combination with a radical initiator provides a more manageable and safer laboratory-scale alternative.[2][3]

This protocol details the conversion of 2,2,3-trichlorobutane to this compound. The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of AIBN.[3] The resulting radicals abstract a hydrogen atom from the C3 position of 2,2,3-trichlorobutane, followed by reaction with sulfuryl chloride to yield the desired product. While free-radical chlorination can sometimes lack selectivity, the substitution at the tertiary C-H bond is generally favored over primary C-H bonds.[4][5]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

2,2,3-Trichlorobutane (≥98% purity)

-

Sulfuryl chloride (SO₂Cl₂, ≥99% purity)

-

Azobisisobutyronitrile (AIBN, ≥98% purity)

-

Carbon tetrachloride (CCl₄, anhydrous, ≥99.5% purity)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

-

Gas chromatography-mass spectrometry (GC-MS) instrument for analysis

-

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Carbon tetrachloride is a toxic and carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

The reaction generates gaseous byproducts (SO₂ and HCl), which are toxic and corrosive. The reaction setup must include a gas trap.

Reaction Setup and Procedure

-

A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution), and a dropping funnel is assembled and dried thoroughly.

-

The system is flushed with an inert gas (nitrogen or argon).

-

2,2,3-trichlorobutane (e.g., 16.15 g, 0.1 mol) is dissolved in anhydrous carbon tetrachloride (100 mL) in the reaction flask.

-

AIBN (e.g., 0.164 g, 1 mol%) is added to the flask.

-

The mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring.

-

Sulfuryl chloride (e.g., 14.85 g, 0.11 mol, 1.1 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes.

-

The reaction mixture is maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by GC-MS analysis of aliquots.

-

After the reaction is complete, the mixture is cooled to room temperature.

Work-up and Purification

-

The cooled reaction mixture is slowly and carefully poured into a separatory funnel containing 100 mL of cold water to quench any unreacted sulfuryl chloride.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (B109758) (2 x 30 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts, followed by washing with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to isolate this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

| Parameter | Value | Notes |

| Reactants | ||

| 2,2,3-Trichlorobutane | 16.15 g (0.1 mol) | Starting material |

| Sulfonyl Chloride | 14.85 g (0.11 mol) | 1.1 equivalents |

| AIBN | 0.164 g (0.001 mol) | 1 mol% catalyst |

| Product | ||

| Theoretical Yield of this compound | 19.59 g | Based on 100% conversion of the limiting reagent |

| Experimental Results | ||

| Actual Yield | 14.69 g | Assuming a 75% yield |

| Product Purity (post-distillation) | >98% | Determined by GC-MS analysis |

| Physical Properties | ||

| Molecular Weight of Product | 195.88 g/mol | |

| Appearance | Colorless liquid |

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from 2,2,3-trichlorobutane using sulfuryl chloride and AIBN. This procedure is well-suited for laboratory-scale synthesis and offers a safer alternative to using elemental chlorine. The purification by fractional distillation is crucial for obtaining a high-purity product. This synthetic route provides access to a potentially valuable building block for further chemical exploration and drug development.

References

Application Notes: Photochemical Chlorination of Butane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical chlorination of butane (B89635) and its derivatives. This classic free-radical substitution reaction is a fundamental process in organic chemistry for the functionalization of alkanes. While it can lead to a mixture of products, understanding the principles of regioselectivity allows for a degree of control over the outcome. The resulting chlorobutanes are versatile intermediates, serving as alkylating agents and precursors in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).

Introduction to Photochemical Chlorination

Photochemical chlorination is a process where alkanes react with chlorine in the presence of ultraviolet (UV) light to form alkyl chlorides.[1][2] The reaction proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1] The energy from UV light is necessary to initiate the reaction by breaking the Cl-Cl bond, a process known as homolytic cleavage, to generate highly reactive chlorine radicals.[2]

-

Initiation: A chlorine molecule absorbs UV light, causing the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•).

-

Propagation: This is a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. Second, this butyl radical abstracts a chlorine atom from another chlorine molecule (Cl₂), yielding a chlorobutane product and regenerating a chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction ceases when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, a butyl radical and a chlorine radical forming chlorobutane, or two butyl radicals combining to form octane.

Regioselectivity in Butane Chlorination

The chlorination of butane and its derivatives can yield a mixture of isomeric products. The distribution of these products is not random but is governed by two primary factors: the statistical probability of hydrogen abstraction and the relative stability of the resulting free radical intermediate.[3]

-

Statistical Factor: This relates to the number of each type of hydrogen atom available for abstraction. For example, n-butane has six primary (1°) hydrogens on its terminal carbons and four secondary (2°) hydrogens on its internal carbons. Statistically, this 6:4 (or 3:2) ratio would favor the formation of 1-chlorobutane (B31608).[4][5]

-

Energetic Factor (Radical Stability): The stability of the free radical formed during the propagation step is a crucial determinant. The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°). This is because alkyl groups are electron-donating and help stabilize the electron-deficient carbon radical through hyperconjugation. The abstraction of a hydrogen atom that leads to a more stable radical will have a lower activation energy and thus proceed at a faster rate.[3]

In the case of n-butane, the formation of a secondary radical is energetically more favorable than a primary radical.[5] This energetic preference for forming the more stable secondary radical outweighs the statistical advantage of having more primary hydrogens. Consequently, 2-chlorobutane (B165301) is the major product.[4][6] This principle also applies to branched derivatives like isobutane (B21531) (2-methylpropane) and 2-methylbutane.[7]

Applications in Pharmaceutical Synthesis

Chlorinated butanes are valuable building blocks in the pharmaceutical industry. They are primarily used as:

-

Alkylating Agents: To introduce a butyl group into a target molecule. This is a common strategy in drug design to modify a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Chemical Intermediates: For the synthesis of other important reagents. A prime example is the synthesis of n-butyllithium (n-BuLi), a powerful base and nucleophile in organic synthesis, from 1-chlorobutane.[8]

A practical application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. For instance, the synthesis of Butalbital involves an alkylation step where an isobutyl group is added to a malonic ester. While the protocol often uses isobutyl bromide, 1-chlorobutane can be employed in similar nucleophilic substitution reactions to achieve the same transformation.

Data Presentation

The product distribution from the chlorination of various butane derivatives is summarized below. These ratios highlight the interplay between statistical probability and radical stability.

Table 1: Monochlorination Product Distribution for n-Butane

| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Observed Product Distribution (approx.) |

| 1-Chlorobutane | Primary (1°) | 6 | 28% |

| 2-Chlorobutane | Secondary (2°) | 4 | 72% |

| Data sourced from experimental results where the energetic factor of secondary radical stability is dominant.[4] |

Table 2: Monochlorination Product Distribution for Isobutane (2-Methylpropane)

| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Observed Product Distribution (approx.) |

| Isobutyl chloride (1-chloro-2-methylpropane) | Primary (1°) | 9 | 63% |

| tert-Butyl chloride (2-chloro-2-methylpropane) | Tertiary (3°) | 1 | 37% |

| Note: Some sources report different ratios, highlighting the sensitivity of the reaction to conditions. The greater number of primary hydrogens leads to a significant amount of the primary chloride, despite the higher stability of the tertiary radical. |

Table 3: Monochlorination Product Distribution for 2-Methylbutane

| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Observed Product Distribution (approx.) |

| 2-Chloro-2-methylbutane | Tertiary (3°) | 1 | 22% |

| 2-Chloro-3-methylbutane | Secondary (2°) | 2 | 33% |

| 1-Chloro-2-methylbutane | Primary (1°) | 6 | 30% |

| 1-Chloro-3-methylbutane | Primary (1°) | 3 | 15% |

| Data demonstrates that while the tertiary chloride is formed, the secondary chloride is the major product due to a combination of statistical factors and reactivity.[7] |

Table 4: Dichlorination Product Distribution for 1-Chlorobutane

| Product | Position of Chlorination | Observed Product Distribution (approx.) |

| 1,3-Dichlorobutane | C3 | 46.3% |

| 1,4-Dichlorobutane | C4 | 25.0% |

| 1,2-Dichlorobutane | C2 | 22.9% |

| 1,1-Dichlorobutane | C1 | 5.8% |

| The reactivity of hydrogens in 1-chlorobutane is influenced by the electron-withdrawing effect of the existing chlorine atom, which deactivates nearby positions (especially C1 and C2).[9] |

Experimental Protocols

Protocol 1: General Photochemical Chlorination of n-Butane

This protocol describes a general laboratory setup for the direct photochemical chlorination of n-butane using chlorine gas.

Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials:

-

n-Butane gas

-

Chlorine gas

-

A quartz or borosilicate glass reaction vessel equipped with a gas inlet, a condenser, and a gas outlet.

-

A UV lamp (e.g., medium-pressure mercury vapor lamp)

-

Gas flow meters

-

A cold trap (e.g., dry ice/acetone bath) to condense the products

-

A gas scrubbing system (e.g., sodium hydroxide (B78521) solution) for the outlet gas stream

Procedure:

-

Apparatus Setup: Assemble the reaction vessel in the fume hood. Connect the gas inlet tubes to the n-butane and chlorine gas cylinders via flow meters. Attach a condenser cooled with cold water to the top of the vessel. Connect the condenser outlet to a cold trap followed by a gas scrubber.

-

Inert Atmosphere: Purge the entire system with an inert gas like nitrogen or argon to remove any oxygen, which can act as a radical inhibitor.

-